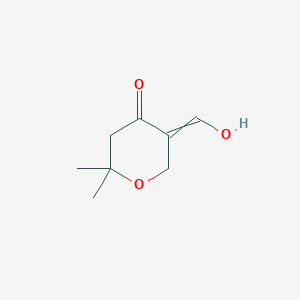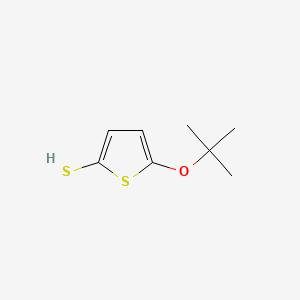
5-tert-Butoxy-2-thiophenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butoxy-2-thiophenethiol: is an organosulfur compound that features a thiophene ring substituted with a tert-butoxy group and a thiol group. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, and they are known for their high reactivity and utility in organic synthesis. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of halogenothiophenes with lower alkyl mercaptans in the gas phase, which proceeds via a radical mechanism . For instance, 2-chlorothiophene can react with isopropyl mercaptan at high temperatures to yield thiophenethiols .
Industrial Production Methods: In industrial settings, the production of thiophenethiols often involves the use of halogenothiophenes and hydrogen sulfide (H2S) or lower alkyl mercaptans. The reaction is typically carried out in the gas phase and may involve catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butoxy-2-thiophenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the tert-butoxy group or to modify the thiophene ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alkoxides can react with the thiol group under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Deprotected thiophenes.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry: 5-tert-Butoxy-2-thiophenethiol is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, thiophenethiols can be used as probes or intermediates in the synthesis of biologically active compounds. They may also be investigated for their potential therapeutic properties .
Industry: In industrial applications, thiophenethiols are used in the production of polymers, dyes, and other materials. Their unique properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of 5-tert-Butoxy-2-thiophenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as ligands in coordination chemistry. The tert-butoxy group can influence the compound’s reactivity by providing steric hindrance, which can affect the accessibility of the thiol group to reactants .
Comparison with Similar Compounds
2-Thiophenethiol: Lacks the tert-butoxy group, making it more reactive but less sterically hindered.
3-Thiophenethiol: Similar to 2-thiophenethiol but with the thiol group in a different position on the ring.
5-tert-Butyl-2-thiophenethiol: Similar structure but with a tert-butyl group instead of a tert-butoxy group, affecting its reactivity and solubility.
Uniqueness: 5-tert-Butoxy-2-thiophenethiol is unique due to the presence of both the tert-butoxy and thiol groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
54789-36-5 |
|---|---|
Molecular Formula |
C8H12OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]thiophene-2-thiol |
InChI |
InChI=1S/C8H12OS2/c1-8(2,3)9-6-4-5-7(10)11-6/h4-5,10H,1-3H3 |
InChI Key |
RBNOGBNNXDHPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(S1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
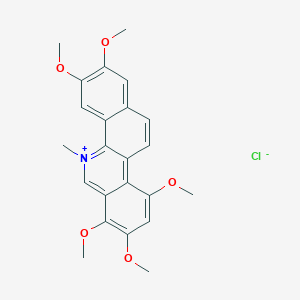
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
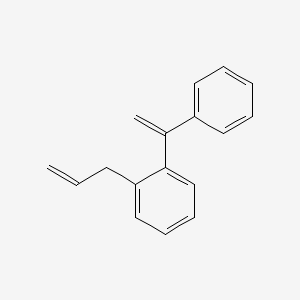
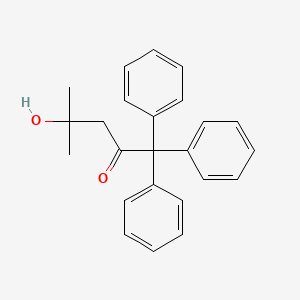
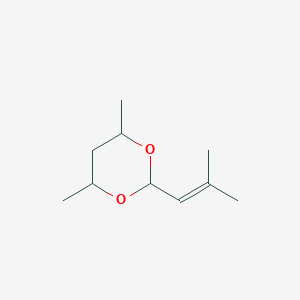
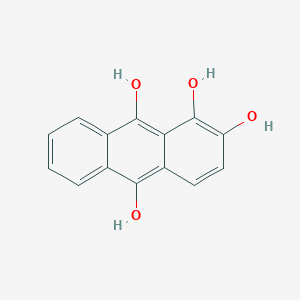
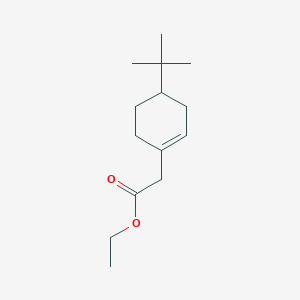
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
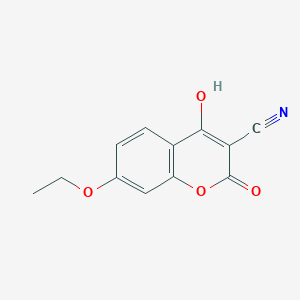
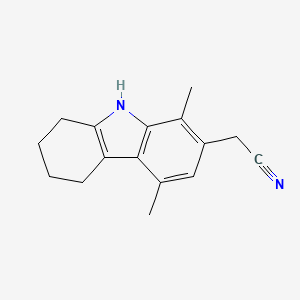
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
